Product packaging for Cbz-L-2,4-diaminobutyric acid(Cat. No.:CAS No. 62234-40-6)

Cbz-L-2,4-diaminobutyric acid

Cat. No.: B554792
CAS No.: 62234-40-6
M. Wt: 252.27 g/mol
InChI Key: KXMSCBRTBLPGIN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Classification within the Non-Canonical Amino Acid Repertoire

Cbz-L-2,4-diaminobutyric acid is classified as a protected non-canonical or non-proteinogenic amino acid. fluorochem.co.ukcpcscientific.com Non-proteinogenic amino acids are a vast group of over 140 naturally occurring and thousands of synthetically created amino acids that are not part of the standard set used to build proteins. wikipedia.org this compound is a synthetic derivative characterized by its L-configuration at the alpha-carbon and the presence of two amino groups and a carboxylic acid. cymitquimica.comdrugbank.com The benzyloxycarbonyl (Cbz) group is attached to an amino group to prevent it from reacting during chemical synthesis, such as peptide construction. cymitquimica.com

Key Structural Features:

FeatureDescription
Parent Amino Acid L-2,4-Diaminobutyric acid (L-DABA) nih.gov
Stereochemistry L-configuration at the alpha-carbon nih.govebi.ac.uk
Functional Groups Carboxylic acid, two amino groups nih.govcymitquimica.com
Protecting Group Benzyloxycarbonyl (Cbz or Z) group cymitquimica.comnumberanalytics.combachem.com

Historical Context and Emergence of 2,4-Diaminobutyric Acid in Biological and Chemical Research

The parent compound, 2,4-diaminobutyric acid (DABA), is a non-protein amino acid that has been found in various plants, animals, and microorganisms. nih.govgoogle.com It was first isolated from the sweet pea (Lathyrus). google.com Research has shown that L-2,4-diaminobutyric acid is present in plants like Lathyrus latifolius and bacteria such as Streptomyces albidoflavus. nih.gov In some plants, its presence has been associated with resistance to drought, nutrient-poor soil, and insects. google.com

In the realm of biochemistry, DABA has been studied for its various biological activities. google.com For instance, it can act as an inhibitor of the enzyme GABA transaminase and a GABA reuptake inhibitor, which leads to increased levels of the neurotransmitter GABA in the brain. wikipedia.org This has led to investigations into its potential, though its neurotoxic effects and potential for liver damage have also been noted. wikipedia.org The synthesis of DABA has been a subject of chemical research, with various methods developed over the years, including those starting from glutamic acid. oregonstate.edu

Significance of Protected Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis and Biological Investigations

The use of protected non-proteinogenic amino acids, such as this compound, is of paramount importance in modern organic synthesis and drug discovery. numberanalytics.comnih.gov The protection of reactive functional groups, like the amino groups in DABA, is a fundamental strategy in the stepwise synthesis of complex molecules, particularly peptides. numberanalytics.com

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, was a groundbreaking development in peptide chemistry. total-synthesis.comnih.gov It serves as a temporary "hat" for the amine, preventing it from undergoing unwanted reactions while other chemical transformations are carried out on the molecule. numberanalytics.commasterorganicchemistry.com The Cbz group is stable under many reaction conditions but can be removed when desired, typically through hydrogenolysis. total-synthesis.commasterorganicchemistry.com

The incorporation of non-proteinogenic amino acids into peptides allows scientists to create novel structures with enhanced properties. nih.govqyaobio.com These modifications can lead to:

Increased Stability: Peptides made with unnatural amino acids are often more resistant to degradation by enzymes in the body. cpcscientific.com

Improved Potency and Bioavailability: Altering the structure can enhance the biological activity and absorption of peptide-based drugs. nih.gov

Conformational Constraints: Introducing these unique building blocks can help to lock a peptide into a specific three-dimensional shape, which can be crucial for its function. cpcscientific.com

In essence, protected non-proteinogenic amino acids like this compound are versatile tools that provide chemists and biologists with the ability to design and construct new molecules with tailored functions for a wide range of applications, from fundamental biological studies to the development of new therapeutics. nih.govqyaobio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4 B554792 Cbz-L-2,4-diaminobutyric acid CAS No. 62234-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427044
Record name Cbz-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62234-40-6
Record name Cbz-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Benzyloxycarbonyl-L-2,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Cbz L 2,4 Diaminobutyric Acid and Its Derivatives

Strategic Protecting Group Implementation: The Benzyloxycarbonyl (Cbz) Moiety and Orthogonal Protection Schemes

In the synthesis of complex molecules like Cbz-L-2,4-diaminobutyric acid, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. total-synthesis.combachem.com Introduced by Bergmann and Zervas, the Cbz group forms a stable carbamate (B1207046) with the amino group, which is resistant to many reaction conditions. total-synthesis.commasterorganicchemistry.com

A key concept in multi-step synthesis is the use of orthogonal protection schemes . This strategy involves using multiple protecting groups that can be removed under different and specific conditions, without affecting the other protecting groups. researchgate.netiris-biotech.de For instance, the Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids, while being stable to basic conditions. bachem.commasterorganicchemistry.com This allows for the selective deprotection of a Cbz-protected amine in the presence of other protecting groups like tert-butoxycarbonyl (Boc), which is acid-labile, or fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. total-synthesis.commasterorganicchemistry.com

This orthogonality is critical in the synthesis of this compound, where one amino group is protected with Cbz while the other may require a different protecting group for subsequent modifications. acs.orgchemimpex.com For example, a common strategy involves protecting the α-amino group with Cbz and the γ-amino group with Boc, allowing for selective deprotection and derivatization at either position. chemimpex.com

Protecting GroupAbbreviationCommon Removal Conditions
BenzyloxycarbonylCbz, ZH₂, Pd/C; HBr/AcOH; HF bachem.commasterorganicchemistry.com
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA) masterorganicchemistry.comiris-biotech.de
FluorenylmethyloxycarbonylFmocPiperidine (B6355638) masterorganicchemistry.comiris-biotech.de

Chemical Synthesis Routes for L-2,4-Diaminobutyric Acid Precursors and Cbz Derivatives

Several synthetic routes have been developed to produce L-2,4-diaminobutyric acid and its Cbz-protected form, often starting from readily available amino acid precursors.

Derivatization Approaches from L-Glutamine Precursors

A common and efficient method for synthesizing L-2,4-diaminobutyric acid derivatives involves the Hofmann rearrangement of N-protected L-glutamine. google.comwiley.comresearchgate.net In this reaction, the amide group of glutamine is converted to a primary amine.

One established procedure utilizes a hypervalent iodine reagent, such as bis(trifluoroacetoxy)iodobenzene (PIFA) or iodosobenzene (B1197198) diacetate, to facilitate the rearrangement. wiley.comresearchgate.netmdpi.comacs.org For the synthesis of this compound, the starting material is Nα-Cbz-L-glutamine. The reaction is typically carried out in a mixture of solvents like dimethylformamide (DMF) and water. researchgate.netcam.ac.uk This method has been shown to provide good yields of the desired product. researchgate.net A patent describes a synthetic route where the amino group of L-glutamine is protected with a Cbz group, followed by degradation of the amide bond using bis(trifluoroacetic acid) iodobenzene. google.compatsnap.com

Synthetic Pathways Initiated from Homoserine

L-homoserine serves as another valuable starting material for the synthesis of L-2,4-diaminobutyric acid. A patented method describes a multi-step synthesis starting from homoserine. google.com The process involves the protection of the amino and carboxyl groups of homoserine, followed by a Mitsunobu reaction to introduce a phthalimido (Pht) group. Subsequent deprotection steps, including the removal of a benzyl (B1604629) ester and the Pht and Boc groups, yield the final product. google.com The biosynthesis of 2,4-diaminobutyric acid from L-homoserine has also been studied in certain plant species. nih.govacs.org

Asymmetric Synthesis and Stereochemical Control in 2,4-Diaminobutyric Acid Production

Maintaining the desired L-stereochemistry at the α-carbon is paramount during the synthesis of this compound. The use of chiral starting materials like L-glutamine or L-homoserine helps to preserve the stereochemical integrity of the α-center.

Asymmetric synthesis methods are also employed to control the stereochemistry. For instance, the copper-catalyzed asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes has been developed for the diastereo- and enantioselective synthesis of α,γ-diaminobutyric acid derivatives. nih.govsigmaaldrich.com The use of chiral ligands, such as a 1,2-P,N-ferrocene ligand, can significantly improve the enantioselectivity of the reaction. nih.gov Furthermore, chiral Ni(II) complexes of Schiff bases have been utilized for the asymmetric synthesis of various tailor-made amino acids, which is a relevant approach for producing stereochemically pure 2,4-diaminobutyric acid. mdpi.com The stereochemistry of 2,4-diaminobutyric acid has been shown to be a critical factor in the DNA binding affinity and sequence specificity of hairpin polyamides. acs.orgnih.gov

Multistep Reaction Sequences and Optimization Strategies for Yield and Purity

For the Hofmann rearrangement of Nα-Cbz-L-glutamine, optimization of reaction conditions such as temperature, solvent system, and the choice of hypervalent iodine reagent is crucial. For instance, conducting the reaction with iodosobenzene diacetate in a mixture of THF and water at low temperatures has been shown to be effective. researchgate.net

In the synthesis from homoserine, the selection of protecting groups and the conditions for their removal are critical for achieving high purity. google.com Purification of intermediates at each step, often by column chromatography or crystallization, is essential to remove byproducts and unreacted starting materials. google.com The final product is often purified by techniques like recrystallization to obtain a high degree of purity.

Starting MaterialKey ReactionReagentsReported Yield
Nα-Cbz-L-glutamineHofmann RearrangementBis(trifluoroacetic acid) iodobenzene~30% (overall) google.com
Nα-Cbz-L-glutamineHofmann RearrangementIodosobenzene diacetateGood yields researchgate.net
HomoserineMultistep synthesis with Mitsunobu reactionDi-tert-butyl dicarbonate, Benzyl bromide, PhthalimideHigh reaction yield google.com

Biocatalytic and Chemoenzymatic Approaches for Non-Proteinogenic Amino Acid Production Relevant to 2,4-Diaminobutyric Acid

Biocatalysis and chemoenzymatic synthesis are emerging as powerful and sustainable alternatives to purely chemical methods for producing non-canonical amino acids. nih.govexlibrisgroup.com These approaches leverage the high selectivity and efficiency of enzymes.

While specific biocatalytic routes for this compound are not extensively documented, the enzymatic synthesis of L-2,4-diaminobutyric acid itself is known. In several microorganisms, the biosynthesis of ectoine (B1671093), a compatible solute, proceeds through L-2,4-diaminobutyric acid as an intermediate. plos.orgmdpi.comresearchgate.net The key enzymes in this pathway are L-2,4-diaminobutyrate transaminase (EctB) and 2,4-diaminobutyrate acetyltransferase (EctA). plos.orgwikipedia.org

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic transformations. A potential chemoenzymatic route to this compound could involve the enzymatic synthesis of L-2,4-diaminobutyric acid followed by a selective chemical N-protection step with a Cbz group. Enzymes like EDDS lyase have shown the ability to synthesize diamino acids, including (S)-2,4-diaminobutyric acid. rug.nl Furthermore, multi-enzymatic cascades are being developed for the production of various non-canonical amino acids, which could be adapted for L-2,4-diaminobutyric acid synthesis. frontiersin.org For instance, amino acid racemases, which interconvert D- and L-amino acid enantiomers, could be employed to produce the desired L-isomer from a racemic mixture. frontiersin.org

Emerging Synthetic Techniques for Non-Proteinogenic Amino Acids Applicable to this compound

The synthesis of non-proteinogenic amino acids (npAAs), such as this compound, presents unique challenges, including the control of stereochemistry and the selective functionalization of multiple reactive sites. acs.orgqyaobio.com Traditional methods often require extensive protecting group manipulations and can lack efficiency. However, several emerging synthetic techniques are showing significant promise in overcoming these hurdles, offering more direct and elegant routes to these valuable compounds. These methods, while developed for the broader class of npAAs, are highly applicable to the synthesis of this compound and its derivatives.

Key emerging areas include advanced chemoenzymatic methods, transition-metal-catalyzed asymmetric synthesis, and late-stage C-H functionalization. nih.govfrontiersin.org These strategies provide powerful tools for creating structural diversity and improving synthetic efficiency.

Chemoenzymatic Synthesis

The interface of chemical and enzymatic catalysis offers a powerful approach for the synthesis of complex chiral molecules. For a compound like this compound, enzymes can provide exquisite regio- and stereoselectivity that is difficult to achieve with purely chemical methods. For instance, the biosynthesis of L-2,4-diaminobutyric acid (L-DABA) involves enzymes such as L-2,4-diaminobutyric acid transaminase (EctB) and L-2,4-diaminobutyric acid acetyltransferase (EctA). researchgate.net

Recent research has focused on leveraging enzymes like transaminases, hydrolases, and ligases in synthetic pathways. A potential chemoenzymatic route to this compound could involve the enzymatic synthesis of the L-DABA core, followed by a chemoselective N-protection step with a Cbz group. The challenge lies in achieving selectivity between the α- and γ-amino groups. Researchers have explored using proteases or acylases under specific conditions to selectively acylate or deacylate one of the amino groups in a precursor molecule, thereby directing the Cbz protection to the desired position. While yields for enzymatic synthesis of some amino acid derivatives have historically been low, ongoing research in enzyme engineering and reaction condition optimization continues to improve the industrial feasibility of these routes. academie-sciences.fr

Asymmetric Catalysis

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern chiral synthesis and is highly applicable to the precursors of this compound. ajchem-b.comrsc.orgthieme-connect.com This method typically involves the hydrogenation of a prochiral enamine or a related unsaturated substrate using a chiral catalyst, often based on rhodium, ruthenium, or iridium. ajchem-b.comrsc.orgresearchgate.net For example, a suitable dehydroamino acid precursor could be hydrogenated to establish the L-configuration at the α-carbon with very high enantioselectivity (ee).

Recent advancements have seen the development of highly efficient nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters, achieving excellent yields (97–99%) and enantioselectivities (90 to >99% ee). rsc.org The choice of chiral ligand is critical, with ligands like DuPhos and BINAP derivatives being prominent. thieme-connect.comresearchgate.net A hypothetical route to this compound could start from a precursor like 2-amino-4-(phthalimido)but-2-enoic acid. Asymmetric hydrogenation would set the stereocenter, followed by selective deprotection and Cbz-protection of the γ-amino group. The mild conditions and high selectivity of these catalytic systems make them attractive for complex syntheses. researchgate.net

C–H Functionalization

Direct C–H functionalization has emerged as a revolutionary strategy in organic synthesis, allowing for the conversion of inert C–H bonds into new functional groups. nih.govacs.orgmdpi.com This approach can significantly shorten synthetic routes by bypassing the need for pre-functionalized starting materials. rsc.org For a molecule like this compound, C–H activation could theoretically be used to introduce functionality at the β- or γ-position of a simpler amino acid precursor, such as a protected glutamic acid or even an alanine (B10760859) derivative.

Palladium-catalyzed C(sp³)–H activation, often directed by a bidentate ligand attached to the N-terminus, has been used to functionalize the side chains of amino acids with remarkable site-selectivity and diastereoselectivity. rsc.orgresearchgate.net Furthermore, photo-mediated C–H functionalization offers a mild and environmentally friendly alternative, using light to generate reactive intermediates that can engage in C–C or C-heteroatom bond formation. nih.govmdpi.comresearchgate.net While direct application to this compound synthesis is still an area of active research, the principles established for other amino acids demonstrate the immense potential of this technology. acs.orgrsc.org

The following table summarizes the key features of these emerging techniques as they could be applied to the synthesis of this compound or its key precursors.

Technique Typical Substrate Type Key Reagent/Catalyst Potential Advantage for Cbz-L-DABA Synthesis Typical Yields Enantioselectivity (ee)
Chemoenzymatic Synthesis Di-amino acid precursors, pro-chiral ketonesTransaminases, Acylases, HydrolasesHigh stereoselectivity and regioselectivity for N-functionalization.Moderate to High>99%
Asymmetric Hydrogenation Dehydroamino acid esters, EnamidesRhodium, Ruthenium, or Iridium with chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP). ajchem-b.comresearchgate.netEstablishes the α-stereocenter with high fidelity. rsc.orgHigh (>90%)>99% rsc.org
C–H Functionalization Protected amino acid derivatives (e.g., Alanine, Glutamic Acid)Palladium catalysts with directing groups, Photocatalysts (e.g., Iridium complexes). nih.govacs.orgShortens synthetic routes by avoiding pre-functionalization. rsc.orgVariable (Moderate to High)Often high diastereoselectivity

Applications of Cbz L 2,4 Diaminobutyric Acid in Advanced Peptide and Peptidomimetic Synthesis

Integration as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry pioneered by R. Bruce Merrifield, relies on the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. nih.gov In this context, derivatives of L-2,4-diaminobutyric acid are invaluable for introducing branching or sites for specific modification. The use of Cbz-L-2,4-diaminobutyric acid requires a carefully planned "orthogonal" protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting others.

The primary α-amino group is typically protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for use in the most common Fmoc/tBu SPPS strategy. iris-biotech.deresearchgate.net The side-chain (γ-amino) of the diaminobutyric acid residue, however, needs a different protecting group that is stable to the piperidine (B6355638) treatment used for Fmoc removal. A common choice for this side-chain protection is the acid-labile tert-butoxycarbonyl (Boc) group. This Fmoc/Boc combination allows the peptide chain to be elongated normally, with the Boc-protected Dab side chain remaining intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Alternatively, for more complex syntheses involving on-resin side-chain modification, other protecting groups are employed. Groups like the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) or Alloc (allyloxycarbonyl) can be used to protect the Dab side chain. These groups are stable to both the base for Fmoc removal and the acid for Boc removal, but can be selectively cleaved under specific, mild conditions (e.g., hydrazine (B178648) for ivDde, palladium catalysts for Alloc), exposing the side-chain amine for further reaction while the peptide remains attached to the solid support. This enables the synthesis of branched or cyclic peptides directly on the resin.

The carboxybenzyl (Cbz) group, while historically significant as one of the first reversible Nα-protecting groups, is less common in modern SPPS for chain elongation due to the harsh conditions required for its removal (e.g., HBr or catalytic hydrogenation). nih.gov However, Cbz-protected amino acids, including Cbz-L-Dab, are frequently used as the final N-terminal residue in a sequence to introduce a stable, neutral capping group. researchgate.netiris-biotech.de

Table 1: Orthogonal Protection Strategies for L-2,4-Diaminobutyric Acid (Dab) in Fmoc-SPPS

α-Amino Protectionγ-Amino (Side-Chain) ProtectionSide-Chain Deprotection ConditionApplication
FmocBoc (tert-butoxycarbonyl)Strong acid (e.g., TFA) during final cleavage. iris-biotech.deStandard incorporation of Dab into linear peptides.
FmocivDde2-10% Hydrazine in DMF. acs.orgOn-resin side-chain modification, cyclization, or branching.
FmocAlloc (allyloxycarbonyl)Palladium (0) catalyst (e.g., Pd(PPh₃)₄). On-resin side-chain modification where hydrazine is not suitable.
FmocMtt (4-Methyltrityl)Mildly acidic conditions (e.g., 1% TFA). On-resin side-chain lactam bridge formation.

Solution-Phase Peptide Synthesis Incorporating this compound Derivatives

While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis (SPPS) remains crucial, especially for large-scale manufacturing and the preparation of specific peptide fragments. nih.govnih.gov In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, followed by purification of the intermediate product at each step.

This compound is a well-established building block in solution-phase synthesis. nih.govresearchgate.net The Cbz group provides robust protection for the α-amino group during the coupling reaction. The coupling of a Cbz-protected amino acid with the free amine of another amino acid (or peptide) typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating amide bond formation. bachem.com

Common activating agents used in these couplings include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com The reaction involves the Cbz-amino acid reacting with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the coupling partner to form the peptide bond. mdpi.com To minimize side reactions and potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. orgsyn.org Another effective method involves the formation of mixed carbonic anhydrides using reagents like isobutyl chloroformate (IBCF), which has been successfully applied in both batch and continuous-flow solution-phase syntheses. nih.gov

For the synthesis of peptides containing Cbz-L-Dab, the side-chain amine must also be protected, often with a Boc group, to prevent it from interfering with the main peptide bond formation. After coupling, the Cbz group can be removed via catalytic hydrogenation to liberate the N-terminal amine for the next coupling step, while the Boc group on the Dab side chain remains intact. This process allows for the controlled, stepwise construction of peptide chains in solution.

Design and Synthesis of Conformationally Constrained Peptides and Cyclic Structures Using 2,4-Diaminobutyric Acid

The incorporation of 2,4-diaminobutyric acid (Dab) is a powerful strategy for introducing conformational constraints into peptides, primarily through cyclization. Cyclic peptides often exhibit higher receptor affinity, enhanced selectivity, and increased metabolic stability compared to their linear counterparts due to their reduced conformational freedom. rsc.org The side-chain amine of a Dab residue provides a convenient handle for various cyclization strategies. mdpi.com

Common Cyclization Strategies Involving Diaminobutyric Acid:

Head-to-Side-Chain Cyclization: The C-terminal carboxylic acid of a peptide chain is activated and coupled with the side-chain amine of a Dab residue within the sequence, forming a lactam bridge. mdpi.com

Side-Chain-to-Side-Chain Cyclization: Two Dab residues (or a Dab and another residue with a reactive side chain like Asp, Glu, or Cys) are incorporated into the peptide. The two side chains are then linked together. For instance, a urea (B33335) bridge can be formed between the side-chain amines of two Dab residues. rsc.org

Lactam-Fused Dipeptides: Nα-protected Dab can be cyclized intramolecularly to form a 5-membered lactam. nih.govnih.gov This constrained dipeptide unit can then be incorporated into a larger peptide sequence to enforce a specific local conformation. nih.gov

A notable example involves the synthesis of bicyclic peptides, which possess even greater structural preorganization. In one strategy, a central scaffold bearing two reactive groups is used to bridge two different side chains within a peptide. For instance, a 2,6-dicyanopyridine moiety can be used to link the side chains of an N-terminal cysteine and a C-terminal Dab derivative, creating a rigid, bicyclic structure with high target affinity. wiley.com Research has shown that the ring size and the position of the bridge in cyclic peptides are critical factors that influence the final conformation and biological activity of the molecule. rsc.org

Table 2: Examples of Cyclization Strategies Using 2,4-Diaminobutyric Acid (Dab)

Cyclization TypeReacting GroupsResulting LinkageReference
Head-to-Side-ChainC-terminal -COOH and Dab γ-NH₂Amide (Lactam) mdpi.com
Side-Chain-to-Side-ChainDab γ-NH₂ and Asp/Glu γ/δ-COOHAmide (Lactam)
Side-Chain-to-Side-ChainTwo Dab γ-NH₂ residues (via phosgene (B1210022) equivalent)Urea rsc.org
BicyclizationDab γ-NH₂ and Cys thiol (via dicyanopyridine linker)Thiazoline wiley.com

Influence of 2,4-Diaminobutyric Acid Residues on Peptide Secondary Structure and Stability

The incorporation of non-canonical amino acids like Dab can significantly impact the structural and biophysical properties of peptides. The shorter side chain of Dab compared to its homologue lysine (B10760008) can lead to distinct structural consequences and stability profiles.

Studies investigating the role of amino acid properties in the prebiotic origins of life have highlighted the unique behavior of Dab. While lysine's longer, flexible side chain tends to remain in a solvated shell around a peptide, the shorter side chain of Dab can more readily form intramolecular salt bridges with nearby acidic residues like aspartic acid or glutamic acid. acs.org This interaction can disrupt or, in some cases, stabilize specific secondary structures like α-helices or β-sheets. acs.org For example, in the design of self-assembling cyclic D,L-α-peptides, Dab residues are often placed at the polar/nonpolar interface to modulate the amphiphilic character and assembly properties. acs.org

Furthermore, the incorporation of Dab can influence a peptide's susceptibility to degradation. Research on polypeptide stability has shown that upon removal of a protecting group, the liberated primary amine of a Dab side chain can spontaneously attack the peptide backbone's amide linkage. wiley.comnih.gov This leads to cyclization, forming a stable 5-membered lactam and causing the peptide chain to degrade. wiley.comnih.gov This degradation pathway is much more facile for Dab and its other homologue ornithine (which forms a 6-membered lactam) than for lysine. This inherent instability may offer a clue as to why lysine was selected over shorter basic amino acids during chemical evolution. wiley.comnih.gov Conversely, in the context of drug design, the presence of non-proteinogenic residues like Dab often enhances resistance to proteolytic enzymes, thereby increasing the peptide's in vivo half-life. nih.gov Cyclization using Dab residues further enhances this proteolytic stability by sterically shielding the amide bonds within the ring structure. rsc.org

Synthetic Strategies for Peptide Conjugates and Functionalized Peptides

The side-chain amine of 2,4-diaminobutyric acid provides a valuable and specific site for the attachment of various molecular entities to a peptide, a process known as conjugation. This functionalization can imbue the peptide with new properties, such as improved cell penetration, altered pharmacokinetic profiles, or the ability to act as a targeted delivery vehicle.

One important application is in peptide multimerization. By using a Dab residue as a scaffold, multiple copies of a peptide can be linked together. mdpi.com For example, the side-chain amine of a Dab residue within a proline-rich antimicrobial peptide was used as an attachment point for linkers, allowing the creation of dimeric and tetrameric structures with significantly enhanced antimicrobial activity compared to the monomer. mdpi.com

The Dab side chain can also be used to attach nucleic acids or their analogues, creating nucleopeptides. In one study, L-Dab was used as a spacer of intermediate length to attach a thymine (B56734) base to a peptide backbone. mdpi.com By systematically varying the side-chain length (using diaminopropionic acid, Dab, ornithine, and lysine), researchers were able to fine-tune the distance of the nucleobase from the peptide backbone and study its effect on DNA and RNA binding. mdpi.com This highlights the utility of Dab in creating precisely functionalized peptide conjugates for therapeutic and biotechnological applications.

Medicinal Chemistry and Pharmaceutical Exploration of 2,4 Diaminobutyric Acid Derivatives

Development of Bioactive Compounds and Pharmacological Agents

L-2,4-diaminobutyric acid and its derivatives, including the Cbz-protected form, serve as foundational scaffolds in the synthesis of a wide array of bioactive compounds. chemimpex.com The unique four-carbon structure containing multiple active groups makes it a versatile intermediate in drug synthesis. google.com Researchers utilize these derivatives as precursors and key building blocks for various pharmaceuticals. chemimpex.com

One area of exploration is in the development of antiviral agents. For instance, L-2,4-diaminobutyric acid has been used to develop new routes to pyrrolidine-5,5-trans-lactam templates, which are core structures for mechanism-based inhibitors of human cytomegalovirus (HCMV) protease. researchgate.net Inhibitors based on a Cbz-protected lactam template have demonstrated low micromolar activity against the viral enzyme. researchgate.net Furthermore, the multimerization of peptide structures, using a 2,4-diaminobutyric acid scaffold, has been shown to produce potent antimicrobial agents, highlighting its utility in creating complex therapeutic molecules. mdpi.com

Design and Synthesis of Enzyme Inhibitors (e.g., Carbonic Anhydrase, Acetylcholinesterase)

The carbamate (B1207046) group, present in Cbz-L-2,4-diaminobutyric acid (as a benzyloxycarbonyl group), is a known pharmacophore for enzyme inhibition. Studies on various carbamate derivatives have demonstrated their potential as potent inhibitors of clinically relevant enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). nih.gov

Carbonic anhydrases are metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.gov Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. A series of synthesized carbamate derivatives showed effective inhibition against human carbonic anhydrase isoenzymes (hCA I and hCA II) and AChE, with inhibition constants (Ki) in the nanomolar range. nih.gov While this study did not test this compound itself, it establishes the inhibitory potential of the carbamate functional group it contains.

Table 1: Inhibitory Activity of Carbamate Derivatives Against Carbonic Anhydrase and Acetylcholinesterase

Enzyme Target Inhibition Constant (Ki) Range (nM)
Human Carbonic Anhydrase I (hCA I) 194.4 - 893.5 nih.gov
Human Carbonic Anhydrase II (hCA II) 103.9 - 835.7 nih.gov

Exploration as Receptor Ligands and Modulators

Derivatives of 2,4-diaminobutyric acid have been integral to the construction of synthetic molecules designed to bind to specific biological receptors, particularly DNA. Pyrrole-imidazole (Py-Im) polyamides are synthetic peptides that can bind to the minor groove of DNA in a sequence-specific manner, allowing them to modulate gene expression. researchgate.net

In the design of these hairpin-shaped polyamides, a flexible "turn unit" is required to link the two anti-parallel peptide strands. (R)-2,4-diaminobutyric acid has been established as a standard alpha-amino-gamma-turn unit in these structures. researchgate.net These polyamide-DABA conjugates have been used to target and disrupt specific gene signaling pathways, such as those mediated by the androgen receptor, which is relevant in prostate cancer research. researchgate.net This demonstrates the role of the 2,4-diaminobutyric acid scaffold in creating receptor ligands that can act as modulators of biological activity. researchgate.net

Role in Targeted Drug Delivery Systems and Bioconjugation for Therapeutics

The structural properties of Nα-Z-L-2,4-diaminobutyric acid, such as enhanced solubility and stability, make it a valuable component in the formulation of therapeutic agents. chemimpex.com It is utilized by researchers in the development of targeted drug delivery systems. chemimpex.com

The presence of two amino groups in the parent molecule, L-2,4-diaminobutyric acid, allows for its use as a branching scaffold in bioconjugation. mdpi.com This is particularly useful in peptide synthesis and the development of peptide-based drugs. For example, a 2,4-diaminobutyric acid (Dab) scaffold has been used to link monomeric peptides together, creating multimeric structures. mdpi.com This multimerization can lead to molecules with enhanced effects on cellular targets compared to their monomeric forms, a strategy employed to develop potent antimicrobials and other therapeutics. mdpi.com The use of protected derivatives like Fmoc-L-Dab(Boc)-OH is instrumental in these synthetic strategies, enabling the attachment of peptides to other biomolecules to aid in targeted drug delivery.

Investigative Studies in Neurological Disorder Research

L-2,4-diaminobutyric acid (DABA) has been investigated for its effects on the central nervous system, primarily due to its interaction with the GABAergic system. wikipedia.org DABA acts as an inhibitor of GABA transaminase, the enzyme that degrades the neurotransmitter GABA. wikipedia.org It has also been observed to function as a GABA reuptake inhibitor. wikipedia.org Both of these actions lead to an elevation of GABA levels in the brain. wikipedia.org

However, research has also identified DABA as a neurolathyrogen, a substance that can cause neurological toxicity. nih.gov Intraperitoneal administration of toxic doses to rats resulted in symptoms such as hyperirritability, tremors, and convulsions. nih.gov These toxic effects are thought to be related to a form of chronic ammonia (B1221849) toxicity. nih.gov Studies have shown that L-2,4-diaminobutyric acid competitively inhibits ornithine carbamoyltransferase in the liver, an essential enzyme in the urea (B33335) cycle for ammonia detoxification. nih.gov This inhibition leads to a prolonged, slight increase in body ammonia concentration, which contributes to its neurotoxicity. nih.gov

Potential in Antitumor Agent Development and Evaluation

The antitumor properties of L-2,4-diaminobutyric acid (DABA) have been demonstrated in both in vitro and in vivo studies. nih.govchemsrc.com The proposed mechanism for its cell-destructive effect is unique among chemotherapeutic agents. DABA, a non-metabolizable amino acid, is taken up by malignant cells through an amino acid transport system. nih.govnih.gov This uptake appears to be non-saturable, leading to a massive intracellular accumulation of DABA, which in turn induces osmotic lysis and cell death. nih.govnih.gov

In vitro studies have shown this potent cytolytic effect against various cancer cell lines. nih.govchemsrc.comnih.gov In vivo, treatment of mice bearing transplanted fibrosarcomas with DABA resulted in a significant reduction in tumor growth. nih.gov

Table 2: In Vitro Antitumor Activity of L-2,4-Diaminobutyric Acid (DABA)

Cell Line Treatment Conditions Outcome Source(s)
Mouse Fibrosarcoma Cells 10 mM DABA for 24 hours Total and irreversible cell damage nih.govchemsrc.com
Cultured Hepatoma Cells 8 mM DABA for 8 hours Irreversible cell damage nih.gov
Human Glioma Cell Line (SKMG-1) 20 mM DABA for 24 hours LD50 (50% cell count reduction) chemsrc.com

While the parent compound shows promise, its utility alone may be limited by observed side effects in animal models, including weight reduction and neurological symptoms. nih.gov Nonetheless, its unique mechanism of action suggests potential for use in combined cancer treatment strategies. nih.gov

Chemical Biology and Biochemical Investigations Utilizing 2,4 Diaminobutyric Acid

Probing Protein Interactions and Biological Pathways

The incorporation of L-DAB into peptides provides a means to study and modulate protein-protein interactions and biological pathways. The additional amino group in the side chain can introduce new electrostatic interactions, altering the binding affinity and specificity of peptides for their targets. For instance, polypeptides synthesized with L-DAB instead of its natural homolog L-lysine exhibit different stabilities and degradation profiles. wiley.com The shorter side chain of DAB compared to lysine (B10760008) can influence how a polypeptide interacts with negatively charged biomolecules like nucleic acids and membranes. wiley.com

Furthermore, L-DAB and its derivatives have been used to investigate specific biological pathways. For example, L-DAB is known to be a neurotoxin in some contexts and has been studied for its effects on neurological pathways. nih.gov Its structural similarity to other amino acids allows it to interact with and sometimes inhibit enzymes or transporters involved in amino acid metabolism, providing a way to probe these systems. chemimpex.comportlandpress.com

Application in Bioconjugation Chemistry for Molecular Probes and Diagnostics

The dual amino groups of L-DAB make it a valuable component in bioconjugation chemistry. The side-chain amino group can be selectively modified to attach other molecules, such as fluorescent dyes, affinity tags, or drug payloads, without interfering with the peptide backbone formation.

Derivatives of L-DAB, such as Nγ-Azido-L-2,4-diaminobutyric acid, are specifically designed for this purpose. chemimpex.com The azido (B1232118) group enables highly efficient and specific "click chemistry" reactions, allowing for the straightforward conjugation of the DAB-containing peptide to other molecules. chemimpex.com This has been applied in:

Targeted Drug Delivery: Creating peptide-drug conjugates where the peptide sequence targets a specific cell type or receptor. chemimpex.comchemimpex.com

Protein Labeling: Attaching probes to understand protein interactions and functions within a cellular environment. chemimpex.com

Diagnostic Agents: Developing molecules that can bind to specific biomarkers for disease detection. chemimpex.com

Another derivative, Nα-Fmoc-Nγ-Palmitoyl-L-2,4-diaminobutyric acid, incorporates a lipid group (palmitoyl) to enhance the lipophilicity of peptides. chemimpex.com This modification can improve the cellular uptake and bioavailability of peptide-based therapeutics. chemimpex.com

Mechanistic Studies of Enzymes Interacting with Amino Acid Substrates and Analogs

L-DAB and its analogs are frequently used to study the mechanisms of enzymes that process amino acid substrates. By acting as inhibitors or alternative substrates, they help elucidate enzyme specificity, catalytic mechanisms, and active site architecture. nih.govnih.gov

For example, L-DAB has been investigated as an inhibitor of GABA (Gamma-aminobutyric acid) transaminase, an enzyme involved in neurotransmitter metabolism, though its inhibitory concentration (IC50) is relatively high (>500 μM). abmole.comselleckchem.com It has also been used to probe the active site of ornithine 4,5-aminomutase, where it acts as a substrate analog and helps to trap reaction intermediates. mdpi.com In studies of glycogen (B147801) metabolizing enzymes, derivatives of the related compound 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB) have shown potent and selective inhibition, highlighting how subtle structural changes can drastically alter binding to highly conserved active sites. nih.gov

Recently, a novel L-2,4-diaminobutyric acid racemase, named PddB, was discovered. frontiersin.orgnih.gov This enzyme, which interconverts L-DAB and D-DAB, is unusual because it does not require the common cofactor pyridoxal (B1214274) 5'-phosphate (PLP). frontiersin.orgnih.gov Studying this enzyme and its interaction with DAB provides insights into the evolution of enzyme function and the biosynthesis of D-amino acid-containing natural products. frontiersin.org

Biosynthetic Pathways and Metabolism of Non-Proteinogenic Diamino Acids

L-2,4-diaminobutyric acid is a naturally occurring non-proteinogenic amino acid found in various bacteria and plants. nih.gov Its biosynthesis and metabolism are key areas of research, particularly because it serves as an intermediate in the production of other important molecules. wikipedia.org

In many bacteria, L-DAB is a crucial precursor for the synthesis of the compatible solute ectoine (B1671093). nih.govmdpi.com The biosynthetic pathway starts from aspartate-semialdehyde, which is converted to L-DAB by the enzyme L-2,4-diaminobutyric acid transaminase (EctB). nih.govalfa-chemistry.com The L-DAB is then acetylated by L-2,4-diaminobutyric acid acetyltransferase (EctA) to form Nγ-acetyl-L-2,4-diaminobutyric acid. alfa-chemistry.comnih.gov

In other organisms, different metabolic roles for DAB have been identified. For instance, in Vibrio alginolyticus, an L-2,4-diaminobutyric acid decarboxylase has been purified that converts L-DAB to 1,3-diaminopropane (B46017) (DAP), a precursor for norspermidine biosynthesis. microbiologyresearch.org The biosynthesis of the neurotoxin 2,4-DAB in certain cyanobacteria is also an area of active investigation, with several potential pathways being explored through genomic analysis. nih.gov

Key Enzymes in L-2,4-Diaminobutyric Acid Metabolism
EnzymeReaction CatalyzedPathwayOrganism TypeReference
L-2,4-diaminobutyric acid transaminase (EctB)Aspartate-semialdehyde → L-2,4-diaminobutyric acidEctoine BiosynthesisBacteria nih.govalfa-chemistry.com
L-2,4-diaminobutyric acid acetyltransferase (EctA)L-2,4-diaminobutyric acid → Nγ-acetyl-L-2,4-diaminobutyric acidEctoine BiosynthesisBacteria alfa-chemistry.comnih.gov
L-2,4-diaminobutyric acid decarboxylaseL-2,4-diaminobutyric acid → 1,3-diaminopropaneNorspermidine BiosynthesisBacteria (e.g., Vibrio) microbiologyresearch.org
2,4-diaminobutyric acid racemase (PddB)L-2,4-diaminobutyric acid ↔ D-2,4-diaminobutyric acidPoly-D-Dab BiosynthesisBacteria (e.g., Streptoalloteichus) frontiersin.orgnih.gov

Role in Compatible Solute Research (e.g., Ectoine Precursor)

L-DAB plays a pivotal role in the study of compatible solutes—small organic molecules that help organisms survive extreme osmotic stress. mdpi.com It is a direct metabolic precursor to ectoine and its derivatives, which are among the most common and effective compatible solutes found in halophilic (salt-loving) bacteria. nih.govsciencegate.app

The biosynthesis of ectoine from L-DAB involves two key enzymatic steps:

Acetylation: L-2,4-diaminobutyric acid acetyltransferase (EctA) transfers an acetyl group from acetyl-CoA to the gamma-amino group of L-DAB, forming Nγ-acetyl-L-2,4-diaminobutyric acid (Nγ-ADABA). alfa-chemistry.comnih.govnih.gov

Cyclization: Ectoine synthase (EctC) then catalyzes an intramolecular condensation of Nγ-ADABA, releasing a water molecule to form the cyclic ectoine structure. alfa-chemistry.complos.org

Research into this pathway is not only important for understanding the fundamentals of stress adaptation in microorganisms but also has biotechnological applications. Ectoine is used commercially in cosmetics and healthcare products for its cell-protecting and moisturizing properties. mdpi.comsciencegate.app Understanding the role of L-DAB as a precursor is crucial for optimizing the industrial production of ectoine using microbial fermentation. nih.gov

Interaction with Amino Acid Transport Systems in Cellular Contexts

L-2,4-diaminobutyric acid has proven to be a valuable tool for investigating amino acid transport systems in various cell types. As a non-physiological amino acid analog, its uptake can reveal the specificity and kinetics of different transporters. hmdb.ca

Studies have shown that L-DAB can be transported by multiple systems. In Ehrlich ascites tumor cells, L-DAB is taken up by both a high-affinity system for cationic amino acids and, surprisingly, by System A, which typically transports small neutral amino acids. pnas.org This unexpected transport by System A is Na+-dependent and leads to a massive, osmotically-driven accumulation of L-DAB inside the cells, which can ultimately cause cell lysis. hmdb.capnas.orgnih.gov This potent and unlimited uptake has been explored as a potential anti-tumor strategy. hmdb.canih.gov

More recent research has focused on the interaction of L-DAB with the neutral amino acid transporter ASCT2. portlandpress.comnih.gov While ASCT2 was thought to be specific for neutral amino acids, studies showed that it can also transport L-DAB, expanding the known substrate specificity of this transporter to include amino acids with short, positively charged side chains. portlandpress.comnih.gov This finding is significant as ASCT2 is a target of interest in cancer research. In contrast, L-DAB shows poor interaction with the neutral amino acid transport system in the rabbit ileum, where it acts as a very weak inhibitor of methionine influx. semanticscholar.org

Interaction of L-2,4-Diaminobutyric Acid with Cellular Transport Systems
Transport SystemCell/Tissue TypeNature of InteractionKey FindingReference
System AEhrlich ascites tumor cells, Human glioma cellsTransport SubstrateHigh-capacity, Na+-dependent uptake leading to osmotic lysis. hmdb.capnas.org
Cationic Amino Acid SystemEhrlich ascites tumor cellsTransport SubstrateHigh-affinity transport, shared with lysine and ornithine. pnas.org
ASCT2ASCT2-expressing cellsTransport SubstrateExpands substrate specificity of ASCT2 to include short, basic amino acids. portlandpress.comnih.gov
Neutral Amino Acid SystemRabbit IleumWeak InhibitorPoor affinity compared to neutral amino acids like methionine. semanticscholar.org

Conformational Analysis and Structural Characterization of Peptides Containing 2,4 Diaminobutyric Acid

Spectroscopic Approaches for Conformational Elucidation

A suite of spectroscopic techniques provides invaluable insights into the three-dimensional structures of peptides in solution. These methods are pivotal in characterizing the conformational preferences of peptides containing 2,4-diaminobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the detailed structural analysis of peptides. nih.gov By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (e.g., ³JHNα), and chemical shifts, it is possible to determine inter-proton distances and dihedral angles, which in turn define the peptide's backbone and side-chain conformations. researchgate.net For instance, NMR studies on alanine-based peptides, such as Ac-X₂A₇O₂-NH₂ (where X is diaminobutyric acid), have been instrumental in investigating their conformational preferences, with some studies suggesting a polyproline II (PII)-like conformation at low temperatures. researchgate.netmdpi.comresearchgate.netmdpi.com However, the temperature sensitivity of NMR parameters like ³JHNα coupling constants indicates a shift from a PII to a more β-like conformation as the temperature increases. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. scispace.com The technique measures the differential absorption of left- and right-circularly polarized light, which is characteristic of ordered structures like α-helices, β-sheets, and turns. wiley.com For peptides containing 2,4-diaminobutyric acid, CD spectra can reveal the presence of specific secondary structures and monitor conformational transitions induced by changes in environment, such as temperature or solvent. researchgate.netresearchgate.net For example, CD studies on the XAO peptide have shown a characteristic pattern for a PII conformation at low temperatures, which disappears upon heating, indicating a significant conformational change. researchgate.netresearchgate.net However, it's important to note that CD spectra can be influenced by various factors, including peptide concentration, pH, and the types of ions in the solution, suggesting that observed changes may reflect a shift in equilibrium between multiple interconverting conformations rather than a simple two-state transition. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of a molecule, with the amide I band (1600–1700 cm⁻¹) being particularly useful for secondary structure determination. wiley.comresearchgate.netthermofisher.com The frequency of the amide I band is sensitive to the hydrogen-bonding pattern within the peptide backbone. researchgate.net Different secondary structures give rise to characteristic amide I frequencies: α-helices typically absorb around 1655 cm⁻¹, β-sheets around 1630 cm⁻¹, and β-turns around 1665 cm⁻¹. wiley.comresearchgate.net FTIR studies on alanine-rich peptides at high concentrations have revealed the predominance of β-sheet and aggregated structures in aqueous solutions, while in solvents like trifluoroethanol (TFE), α-helical and β-turn structures are more abundant. researchgate.net

Table 1: Spectroscopic Techniques for Peptide Conformational Analysis
TechniqueInformation ObtainedApplication to Dab-containing Peptides
NMR SpectroscopyInter-proton distances, dihedral angles, hydrogen bonding patternsDetailed 3D structure determination, analysis of conformational equilibria (e.g., PII vs. β-sheet) researchgate.netresearchgate.net
CD SpectroscopySecondary structure content (α-helix, β-sheet, turns), conformational transitionsMonitoring temperature- and solvent-induced conformational changes researchgate.netresearchgate.net
FTIR SpectroscopySecondary structure composition based on amide I band frequenciesCharacterizing secondary structures in different environments and concentrations researchgate.netresearchgate.net

Computational Chemistry and Molecular Dynamics Simulations for Conformational Prediction and Elucidation

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for exploring the conformational landscapes of peptides. nih.gov These simulations provide atomic-level insights into the dynamic behavior of peptides over time, complementing experimental data and aiding in the interpretation of spectroscopic results.

MD simulations have been employed to study peptides containing 2,4-diaminobutyric acid, such as in the context of polymyxins and other antimicrobial peptides. researchgate.net These simulations can reveal stable conformations, hydrogen-bonding networks, and interactions with solvent molecules or membrane environments. nih.gov For instance, MD simulations of the XAO peptide have been used to explore its conformational space, with some studies suggesting it explores a range of conformations rather than a single, well-defined structure. mdpi.com Theoretical methods, including those based on the Electrostatically Driven Monte Carlo (EDMC) method and constant-pH MD simulations, have been used to predict the titration curves of peptides containing diaminobutyric acid, providing insights into the influence of protonation states on conformation. nih.gov

Correlation Between Conformational Preferences and Biological Activity

The three-dimensional structure of a peptide is intrinsically linked to its biological function. The incorporation of 2,4-diaminobutyric acid can significantly influence a peptide's conformation, thereby modulating its activity.

A prominent example is found in the class of polymyxin (B74138) antibiotics, which are rich in Dab residues. researchgate.net The cationic nature of the Dab side chains under physiological conditions is crucial for their interaction with the negatively charged membranes of Gram-negative bacteria, a key step in their antimicrobial mechanism. nih.gov MD simulations have shown that the positively charged amino groups of Dab residues are major contributors to the binding of these peptides to bacterial membranes. nih.gov

Advanced Analytical Methodologies for 2,4 Diaminobutyric Acid and Its Isomers

High-Resolution Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC)) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental techniques for the quantification and purity assessment of 2,4-diaminobutyric acid. These methods offer the high resolution required to separate DAB from a complex matrix and, crucially, from its structural isomers.

Researchers have developed various HPLC and UHPLC methods, often involving a derivatization step to enhance the chromatographic retention and detection of these polar amino acids. nih.govresearchgate.net Derivatization with agents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or dansyl chloride allows for sensitive fluorescence or UV detection. nih.govrsc.org For instance, HPLC with fluorescence detection (HPLC-FD) and UHPLC with UV detection are suitable for differentiating β-N-methylamino-L-alanine (BMAA) from diamino acids like DAB. chemodex.com

The choice of chromatographic column and mobile phase is critical for achieving separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common approach for underivatized amino acid analysis, while reversed-phase columns, such as C18, are typically used for the separation of derivatized analytes. rsc.org The use of UHPLC provides advantages over traditional HPLC, including faster analysis times and improved peak resolution, which is essential for complex samples.

Table 1: Chromatographic Methods for 2,4-Diaminobutyric Acid Analysis

Technique Derivatization Agent Detection Method Application
HPLC 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Fluorescence (FD) Differentiation of BMAA and DAB chemodex.com
UHPLC None (underivatized) UV, MS/MS Differentiation of BMAA and DAB chemodex.com
HPLC Dansyl chloride Mass Spectrometry (MS) Quantification of BMAA and DAB rsc.org
HILIC None (underivatized) Mass Spectrometry (MS/MS) Analysis of BMAA and DAB in cyanobacteria rsc.orgtandfonline.com

Mass Spectrometry (MS/MS) for Ultrasensitive Detection, Identification, and Quantification

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the gold standard for the ultrasensitive detection, unambiguous identification, and precise quantification of 2,4-diaminobutyric acid. nih.govresearchgate.net This technique offers high specificity by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) for the target analyte. rsc.orgtandfonline.com

LC-MS/MS methods have been developed for the analysis of both derivatized and underivatized DAB. nih.gov Analysis without derivatization simplifies sample preparation but requires careful optimization of chromatographic conditions to separate isomers before they enter the mass spectrometer. tandfonline.com Derivatization, for example with AQC or dansyl chloride, can improve chromatographic performance and ionization efficiency. rsc.orgtandfonline.com

The high sensitivity of MS/MS allows for the detection of trace levels of DAB in complex biological and environmental samples. nih.govdiva-portal.org For instance, a novel LC-MS/MS method was developed for the unambiguous determination of BMAA and DAB in cyanobacteria and plant seeds, with limits of detection for DAB being less than 0.06 µg/g in cyanobacteria. nih.gov This level of sensitivity is crucial for toxicological studies and for understanding the distribution of these compounds in nature.

Differential Analysis and Specificity in Distinguishing Isomeric Amino Acids (e.g., β-N-methylamino-L-alanine (BMAA), N-(2-aminoethyl)glycine (AEG))

A significant analytical hurdle in the study of 2,4-diaminobutyric acid is its co-occurrence with isomers such as the neurotoxin β-N-methylamino-L-alanine (BMAA) and N-(2-aminoethyl)glycine (AEG). nih.govmdpi.comresearchgate.net Since these molecules can have the same nominal mass, their differentiation relies heavily on chromatographic separation prior to mass spectrometric detection. nih.govdiva-portal.org

Analytical methods must be robust enough to ensure that the signal attributed to DAB is not a result of co-eluting isomers, which could lead to false-positive identifications. researchgate.net Researchers have developed specific LC-MS/MS platforms that can chromatographically separate BMAA, AEG, and DAB, ensuring confident identification. nih.govdiva-portal.org For AQC-derivatized analytes, specific SRM transitions can be used to distinguish between the isomers. For example, while a general transition of m/z 459.1 > 119.08 is common to all three, a diagnostic fragment of m/z 459.1 > 188.1 is specific for DAB. tandfonline.com

The development of chiral separation methods, such as chiral UPLC-MS/MS, further enhances specificity by allowing the separation of enantiomers (D- and L-forms) of DAB and its isomers. researchgate.net This is important as the biological activity of these compounds can be stereospecific. The isomer profile of DAB has even been used as a taxonomic marker to differentiate bacterial genera. nih.govmicrobiologyresearch.org

Table 2: Mass Spectrometric Transitions for Distinguishing DAB from Isomers (AQC-derivatized)

Analyte General Transition (m/z) Diagnostic Fragment (m/z)
BMAA, AEG, DAB 459.1 > 119.08 ---
DAB --- 459.1 > 188.1
AEG --- 459.1 > 214.1
BMAA --- 459.1 > 258.09

Data sourced from Jiang et al., 2014. tandfonline.com

Radioisotopic Labeling for Pharmacokinetic and Metabolic Tracing Studies (e.g., 11C-labeled DAB)

Radioisotopic labeling is a powerful technique for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of molecules in vivo. Labeling 2,4-diaminobutyric acid or its derivatives with a positron-emitting isotope like carbon-11 (B1219553) (¹¹C) allows for non-invasive imaging and tracing using Positron Emission Tomography (PET).

While specific pharmacokinetic studies on ¹¹C-labeled Cbz-L-2,4-diaminobutyric acid are not extensively detailed in the provided context, the general methodology for creating ¹¹C-labeled radiopharmaceuticals is well-established. nih.govacs.org These studies typically involve the synthesis of the labeled compound and subsequent PET imaging in animal models or humans to observe its uptake and clearance from various organs, including the brain. nih.gov For instance, ¹¹C-methylation is a common method for radiosynthesis. acs.org

Generic biokinetic models have been developed for ¹¹C-labeled radiopharmaceuticals targeting brain receptors, which could provide a framework for estimating the distribution and dosimetry of a novel tracer like ¹¹C-labeled DAB. nih.gov Such studies are crucial for understanding the in vivo behavior of DAB and its potential as a diagnostic or therapeutic agent.

Spectroscopic Characterization Techniques (e.g., Raman Spectroscopy, Infrared (IR) Spectroscopy) for Structural Confirmation

Spectroscopic techniques like Raman and Infrared (IR) spectroscopy are invaluable for the structural confirmation of synthesized compounds, including derivatives of 2,4-diaminobutyric acid. These methods provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds within the molecule.

Detailed spectroscopic analysis has been performed on Nγ-acetyl-L-2,4-diaminobutyric acid, a closely related compatible solute. mdpi.comresearchgate.netmedunigraz.at In its crystalline form, the most intense Raman peak appears at 2929 cm⁻¹, with other significant peaks in the fingerprint region at 1296 cm⁻¹ and 910 cm⁻¹. mdpi.com The IR spectrum shows a prominent multi-peak area between 1200-1700 cm⁻¹, with the highest signal at 1537 cm⁻¹. mdpi.com While there is a noted lack of detailed published spectroscopic data for the unmodified L-2,4-diaminobutyric acid, the data from its acetylated derivative provides a strong reference for its structural features. mdpi.comresearchgate.net These techniques are essential for confirming the identity and purity of a synthesized batch of this compound, complementing data from mass spectrometry and NMR.

Table 3: Spectroscopic Data for Nγ-acetyl-L-2,4-diaminobutyric acid

Spectroscopy Type Key Wavenumber (cm⁻¹) Assignment/Region
Raman 2929 Most intense peak
Raman 1296, 910 Fingerprint region
Infrared (IR) 1537 Highest signal in an intense multi-peak area (1200-1700 cm⁻¹)
Infrared (IR) 1650 Amide vibration
Infrared (IR) 3280 NH vibration

Data sourced from Schwaminger et al., 2020. mdpi.com

Ecological, Environmental, and Broader Biological Relevance of 2,4 Diaminobutyric Acid

Occurrence and Distribution in Diverse Biological Systems

L-2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid, is found in a variety of biological systems, including microorganisms and plants. It was initially identified in the acid hydrolysates of polymyxin (B74138) antibiotics. researchgate.net Its distribution extends to the cell walls of certain Gram-positive bacteria and as a homopolymer in Streptomyces celluloflavus. researchgate.net In the plant kingdom, DAB has been reported in the seeds of leguminous plants such as Lathyrus sylvestris (flat pea) and Phaseolus vulgaris (common bean). researchgate.netnih.gov Furthermore, various microorganisms, including cyanobacteria and diatoms, are known producers of DAB. The presence of DAB has also been confirmed in Escherichia coli. nih.gov

Role in Cyanobacterial Metabolite Production and Associated Neurotoxicology Research

2,4-diaminobutyric acid is a notable secondary metabolite produced by various phytoplankton, including cyanobacteria and diatoms. It is often found alongside its structural isomer, β-N-methylamino-L-alanine (BMAA), another neurotoxin. Research has highlighted the neurotoxic potential of DAB. nih.gov Studies on larval zebrafish have demonstrated that DAB can be more potent than BMAA and its other isomer, N-(2-aminoethyl)glycine (AEG), in reducing larval viability. nih.govnih.gov Specifically, exposure to DAB led to a significant decrease in viability and induced motor dysfunction. nih.govnih.gov Mechanistic studies suggest that DAB's neurotoxicity may involve the activation of N-methyl-D-aspartate (NMDA) receptors and can lead to molecular changes consistent with neurodegeneration, such as the disruption of metabolic pathways. nih.gov

Bioinformatics analyses of cyanobacterial genomes are being used to understand the biosynthesis of DAB. bgsu.edu This research aims to uncover the specific enzymatic pathways and the potential roles of this neurotoxin in cyanobacteria, with some evidence suggesting a possible association with siderophore and polyamine production in certain species. bgsu.edu The production of DAB by diatoms, sometimes at concentrations significantly higher than BMAA, has also been a focus of study, indicating its widespread relevance in aquatic ecosystems. tandfonline.com

Organisms Known to Produce or Contain 2,4-Diaminobutyric Acid
Kingdom/DomainOrganism TypeSpecific ExamplesReference
BacteriaGram-positive bacteriaComponent of cell walls researchgate.net
BacteriaStreptomycesStreptomyces celluloflavus (as a homopolymer), Streptomyces albidoflavus researchgate.netnih.gov
BacteriaCyanobacteriaVarious species bgsu.edu
BacteriaEscherichia coliMetabolite nih.gov
PlantaeLeguminous plantsLathyrus sylvestris, Lathyrus latifolius, Phaseolus vulgaris researchgate.netnih.govnih.gov
ChromistaDiatomsThalassiosira pseudonana, Phaeodactylum tricornutum, Thalassiosira weissflogii tandfonline.com

Implications for Water Treatment Processes: Formation of Disinfection By-Products (DBPs)

The presence of 2,4-diaminobutyric acid in water sources, often as a result of algal blooms, poses a challenge for drinking water treatment. nih.govresearchgate.net During disinfection processes that use chlorine or chloramine, DAB can act as a precursor for the formation of various disinfection by-products (DBPs). nih.govresearchgate.net Research has shown that the reaction of DAB with these disinfectants can generate several types of regulated and unregulated DBPs.

Key classes of DBPs formed from the chlorination or chloramination of DAB include:

Trihalomethanes (THMs)

Haloacetic acids (HAAs)

Haloacetonitriles (HANs)

Among these, dichloroacetic acid has been identified as being produced in the highest amounts during chlorination. nih.govresearchgate.net The formation and type of these DBPs are influenced by several factors, including the type of disinfectant used, disinfectant dosage, pH, reaction time, and the presence of bromide and iodide ions in the water. nih.gov For instance, chloramination generally results in lower formation of these specific DBPs from DAB compared to chlorination. nih.gov However, in the presence of bromide or iodide, chloramination can lead to a higher formation of brominated and iodinated THMs. nih.gov Advanced oxidation processes, such as those involving UV/chlorine, are also being investigated for their effectiveness in degrading DAB, although these processes can also lead to the formation of DBPs. researchgate.net

Disinfection By-Products (DBPs) from 2,4-Diaminobutyric Acid
DBP ClassFormation ConditionsKey FindingsReference
Trihalomethanes (THMs)Chlorination, ChloraminationFormation is significant during chlorination. Brominated and iodinated THMs can increase during chloramination in the presence of Br⁻/I⁻. nih.gov
Haloacetic acids (HAAs)Chlorination, ChloraminationDichloroacetic acid is a major product of chlorination. nih.govresearchgate.net
Haloacetonitriles (HANs)Chlorination, ChloraminationA notable class of nitrogenous DBPs formed. nih.govresearchgate.net

Research on Amino Acid Selection and Evolutionary Biology

The reason for the selection of the twenty canonical amino acids in proteins over other structurally similar molecules is a fundamental question in evolutionary biology. L-2,4-diaminobutyric acid, along with L-ornithine, serves as a key subject in this research as a non-proteinaceous homolog of the canonical amino acid L-lysine. wiley.comnih.gov These amino acids differ from lysine (B10760008) only in the length of their alkyl side chains. wiley.comnih.gov

Studies investigating the prebiotic plausibility of these amino acids suggest that while DAB and ornithine may have been present on the early Earth, their inherent chemical instability might have made them less favorable for incorporation into primordial proteins. wiley.compnas.org Research has shown that polypeptides containing DAB and ornithine are prone to spontaneous cyclization, where the side-chain amine attacks the peptide backbone, leading to the formation of stable lactam structures. wiley.comnih.gov This process results in the degradation of the polypeptide chain. wiley.comnih.gov

In contrast, the longer side chain of L-lysine makes this intramolecular cyclization less favorable, conferring greater stability to lysine-containing polypeptides. wiley.com This enhanced stability is thought to have provided a significant evolutionary advantage, leading to the selection of lysine as the primary cationic amino acid in biological systems. wiley.com Oligomerization experiments under simulated prebiotic conditions have further supported this, showing that proteinaceous amino acids like lysine condense more efficiently and with greater preference for forming linear, protein-like chains compared to their non-proteinaceous counterparts like DAB. pnas.org

Future Research Directions and Translational Perspectives for Cbz L 2,4 Diaminobutyric Acid Research

Innovations in Synthetic Biology for Expanded Genetic Code and Directed Evolution Applications

The field of synthetic biology offers exciting avenues for the utilization of Cbz-L-2,4-diaminobutyric acid. A key area of future research lies in the expansion of the genetic code to incorporate non-canonical amino acids (ncAAs) like L-2,4-diaminobutyric acid (DAB) into proteins. mdpi.com This would enable the creation of novel proteins with enhanced or entirely new functionalities. The introduction of DAB could confer resistance to proteolytic degradation, making the resulting peptides and proteins more stable for therapeutic or industrial applications. mdpi.com

Directed evolution is another powerful tool that could be applied to enzymes involved in the synthesis or modification of this compound. By evolving enzymes, researchers could enhance their catalytic efficiency, alter their substrate specificity, or create entirely new enzymatic activities. google.com This could lead to more efficient and sustainable methods for producing this compound and its derivatives. google.com

Research AreaPotential Application of this compoundDesired Outcome
Expanded Genetic CodeIncorporation into proteins as a non-canonical amino acid.Creation of proteins with enhanced stability and novel functions. mdpi.com
Directed EvolutionEvolution of enzymes for synthesis and modification.More efficient and sustainable production of the compound and its derivatives. google.com

Exploration in Novel Biomaterials and Polymer Science

The unique structure of this compound makes it a promising candidate for the development of novel biomaterials and polymers. Its di-amino functionality allows it to act as a cross-linking agent or a monomer in polymerization reactions. The resulting materials could possess unique properties, such as biodegradability and biocompatibility, making them suitable for a range of biomedical applications.

Future research could focus on synthesizing and characterizing polymers derived from this compound. For instance, lysine (B10760008) and 2,4-diaminobutyric acid-based polycationic gemini (B1671429) surfactants have been synthesized using standard peptide chemistry. academie-sciences.fr These materials could be explored for applications in drug delivery, tissue engineering, and as coatings for medical devices. The ability to tune the properties of these materials by modifying the structure of the diamino acid derivative opens up a vast design space for new biomaterials.

Advancements in High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) and advanced drug discovery platforms are set to accelerate the identification of new applications for this compound and its derivatives. HTS allows for the rapid testing of large libraries of compounds against various biological targets. This could uncover novel biological activities of this compound-containing molecules, such as enzyme inhibition or receptor modulation. epa.gov

Future research will likely involve the use of sophisticated screening platforms, including those based on cell-based assays and proteomics, to explore the therapeutic potential of this compound. For example, derivatives of 2,3-diaminopropionic acid have shown potential antimicrobial activity when incorporated into peptides. Similar screening approaches could be applied to libraries of this compound-containing peptides to identify new antimicrobial agents. Furthermore, high-throughput transcriptomics (HTTr) can be used to model the benchmark dose of compounds like Boc-L-2,4-diaminobutyric acid. epa.gov

Deepening Mechanistic Understanding of Biological Interactions and Pathways

A deeper understanding of how this compound and its parent compound, L-2,4-diaminobutyric acid (DAB), interact with biological systems is crucial for their rational design and application. DAB has been shown to inhibit the enzyme GABA transaminase, leading to an increase in the levels of the neurotransmitter GABA. wikipedia.org It also acts as a GABA reuptake inhibitor. wikipedia.org

Future research should aim to elucidate the precise molecular mechanisms underlying these and other biological activities. This could involve a combination of structural biology techniques, such as X-ray crystallography and NMR spectroscopy, to determine the three-dimensional structures of DAB in complex with its target proteins. frontiersin.org Computational modeling and simulation can also be employed to predict binding modes and guide the design of more potent and selective derivatives. Understanding the metabolic pathways of DAB is also important, as cyanobacteria are known to produce ncAAs like β-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (Dab). mdpi.com

Biological Target/PathwayKnown Effect of L-2,4-diaminobutyric acid (DAB)Future Research Focus
GABA TransaminaseInhibition, leading to increased GABA levels. wikipedia.orgElucidating the precise binding mechanism and designing more potent inhibitors.
GABA ReuptakeInhibition, further increasing GABA levels. wikipedia.orgInvestigating the specific transporters involved and the structural basis for inhibition.
Cellular Uptake in Glioma CellsConcentrated uptake leading to osmotic lysis. hmdb.caExploring the potential of DAB derivatives as targeted anti-cancer agents.

Translational Research Towards Clinical and Agricultural Applications

Translational research will be key to harnessing the potential of this compound for real-world applications in medicine and agriculture. In the pharmaceutical arena, this compound serves as a crucial building block in the synthesis of various drugs, particularly those targeting neurological disorders. chemimpex.com Its derivatives are being explored for their potential in developing targeted drug delivery systems. chemimpex.com Studies have indicated that L-2,4-diaminobutyric acid can induce hyperosmotic pressure and is toxic to mouse fibroma cells, suggesting its potential use in the prevention and treatment of brain tumors. google.com

In agriculture, this compound is being investigated for its ability to enhance plant growth and resistance to stress. chemimpex.com By modulating metabolic pathways, it could lead to improved crop yields and resilience, contributing to sustainable agriculture. chemimpex.com Amino acid-based surfactants, in general, have applications as insecticides, herbicides, and plant growth inhibitors. academie-sciences.fr Future work should focus on preclinical and field studies to validate these potential applications and move towards the development of commercially viable products.

Q & A

Basic Research Questions

Q. What are the key structural and synthetic considerations for preparing Cbz-L-2,4-diaminobutyric acid?

  • Methodological Answer : The synthesis involves introducing the carbobenzyloxy (Cbz) protecting group to the γ-amino group of L-2,4-diaminobutyric acid (L-DABA) to prevent undesired side reactions during peptide synthesis. Structural characterization requires techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) and stereochemistry. The Cbz group’s impact on solubility (e.g., in polar solvents like DMSO) must also be evaluated for downstream applications .

Q. How is this compound typically used in peptide chemistry?

  • Methodological Answer : The Cbz group protects the γ-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions. Researchers should optimize coupling reagents (e.g., HBTU or DCC) and monitor reaction progress via mass spectrometry to ensure correct peptide chain elongation. Post-synthesis, hydrogenolysis or TFA treatment removes the Cbz group .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard. For complex samples, tandem mass spectrometry (LC-MS/MS) improves specificity, particularly given potential cross-reactivity with structurally similar compounds (e.g., DL-2,4-diaminobutyric acid dihydrochloride, which shows <0.01% cross-reactivity in ELISA assays) .

Advanced Research Questions

Q. How do discrepancies in reported IC50 values for GABA transaminase inhibition by L-DABA derivatives impact experimental design?

  • Methodological Answer : While L-DABA’s IC50 for GABA transaminase inhibition is reported as >500 μM (indicating weak activity), its Cbz-protected form may alter bioavailability or enzyme interaction. To resolve contradictions, researchers should:

  • Compare inhibition kinetics (Km, Vmax) of this compound vs. unprotected L-DABA using purified enzyme assays.
  • Evaluate cellular uptake differences via radiolabeled tracers or fluorescence microscopy.
  • Test antitumor efficacy in vivo using xenograft models, as weak in vitro activity may not preclude in vivo effects due to metabolic stabilization .

Q. What experimental strategies address the dual role of L-DABA derivatives in ectoine biosynthesis and antitumor activity?

  • Methodological Answer : In microbial systems (e.g., Methylomicrobium alcaliphilum), knockout studies of ectB (encoding L-2,4-diaminobutyric acid aminotransferase) can clarify this compound’s compatibility with ectoine pathways. For cancer studies, RNA-seq profiling of tumor cells treated with the compound may reveal off-target pathways (e.g., GABAergic signaling or stress-response genes) .

Q. How does the stereochemistry of this compound influence DNA stability in prebiotic chemistry studies?

  • Methodological Answer : Molecular dynamics simulations and thermal denaturation assays can assess how the L-configuration stabilizes AT-rich DNA duplexes compared to D-forms. Researchers should pair these with circular dichroism (CD) spectroscopy to monitor conformational changes in DNA secondary structure .

Q. What are the challenges in ensuring assay specificity when studying this compound in neurobiological contexts?

  • Methodological Answer : Cross-reactivity with endogenous metabolites (e.g., GABA or L-glutamic acid) requires stringent validation:

  • Use CRISPR-edited GABA transaminase (ABAT)-null cell lines to isolate compound-specific effects.
  • Employ isotopic dilution assays (e.g., ¹³C-labeled this compound) to distinguish it from background metabolites in mass spectrometry .

Key Recommendations for Researchers

  • Synthetic Work : Prioritize Boc/Cbz protection strategies to balance reactivity and stability .
  • Biological Assays : Combine in vitro enzyme kinetics with in vivo models to reconcile potency discrepancies .
  • Analytical Rigor : Use orthogonal methods (HPLC + MS/MS) to mitigate cross-reactivity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-L-2,4-diaminobutyric acid
Reactant of Route 2
Reactant of Route 2
Cbz-L-2,4-diaminobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.